Bienvenue dans la boutique en ligne BenchChem!

Anti-amyloid agent-1

Amyloid Aggregation Alzheimer's Disease In Vitro Assay

Anti-amyloid agent-1 (ex1140) features a distinct biphenyl core with trifluoromethyl carbinol and nitro-substituted aromatic amine—a scaffold unique among amyloid inhibitors, distinct from polyphenols and flavonoids. With IC50 5.3 μM for Aβ aggregation inhibition and DMSO solubility of 100 mg/mL, it serves as a reference inhibitor for Thioflavin T kinetic assays and a starting point for SAR-driven medicinal chemistry. Substituting with generic anti-amyloid agents risks altered potency and solubility. Procure ex1140 for reproducible, patent-validated (WO2012119035A1) Alzheimer's research.

Molecular Formula C21H17F3N2O3
Molecular Weight 402.4 g/mol
Cat. No. B10857366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-amyloid agent-1
Molecular FormulaC21H17F3N2O3
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C=CC(=C2)C3=CC(=CC=C3)C(C(F)(F)F)O)[N+](=O)[O-]
InChIInChI=1S/C21H17F3N2O3/c22-21(23,24)20(27)17-8-4-7-15(11-17)16-9-10-19(26(28)29)18(12-16)25-13-14-5-2-1-3-6-14/h1-12,20,25,27H,13H2
InChIKeyASHWETLKGUZRJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-amyloid agent-1 (ex1140) for Amyloidosis Research – Chemical Identity and Baseline Characteristics


Anti-amyloid agent-1, also designated as compound ex1140, is a synthetic small molecule that inhibits the aggregation of amyloid proteins [1]. Its chemical structure is defined as 4′-Nitro-3′-[(phenylmethyl)amino]-α-(trifluoromethyl)[1,1′-biphenyl]-3-methanol, corresponding to the molecular formula C21H17F3N2O3 and a molecular weight of 402.37 [2]. The compound is a member of a broader class of anti-amyloid aggregation agents and is commonly supplied as a solid or a DMSO stock solution . The primary target of this compound is the amyloid-beta (Aβ) peptide, a key pathogenic species in Alzheimer's disease and other amyloidoses .

Why Anti-amyloid agent-1 Cannot Be Substituted by Other In-Class Amyloid Aggregation Inhibitors


In-class compounds within the anti-amyloid aggregation category exhibit significant variability in their chemical scaffolds, which directly impacts their physicochemical properties, potency, and mechanism of action. Anti-amyloid agent-1 (ex1140) features a unique biphenyl core with a trifluoromethyl group and a nitro-substituted aromatic amine, a structural motif distinct from other common amyloid aggregation inhibitors such as polyphenols, flavonoids, or benzofurazan derivatives [1]. This specific arrangement of functional groups is critical for its interaction with amyloid fibrils and its ability to modulate the aggregation process. Therefore, substituting Anti-amyloid agent-1 with a different amyloid aggregation inhibitor from the same class without prior validation can lead to significant differences in experimental outcomes, including altered potency, solubility, and target engagement . Researchers should not assume functional equivalence based solely on a shared classification as an 'anti-amyloid agent' [2].

Quantitative Differentiation of Anti-amyloid agent-1: Key Evidence for Procurement Decisions


Anti-amyloid agent-1 Exhibits Potent Inhibition of Amyloid Aggregation with a Defined IC50

While primary literature providing a direct, head-to-head quantitative comparison of Anti-amyloid agent-1 against a specific comparator is limited, vendor technical datasheets report an IC50 of 5.3 μM for the inhibition of amyloid aggregation . This value serves as a baseline potency metric for the compound and places its activity within a similar range to other micromolar inhibitors of Aβ aggregation, such as certain biflavonoids (IC50 of 16 μM) and arylhydrazono-1H-2-indolinones (IC50 of 1.4 μM) [1][2]. The reported IC50 provides a quantitative benchmark for researchers to compare this compound's potency to other aggregation inhibitors they may be considering for their studies.

Amyloid Aggregation Alzheimer's Disease In Vitro Assay

Structural Distinction: Anti-amyloid agent-1 Possesses a Unique Chemical Scaffold Compared to Common Amyloid Inhibitors

Anti-amyloid agent-1 is characterized by a biphenyl core substituted with a nitro group, a benzylamine moiety, and a trifluoromethyl carbinol group, as defined by its systematic name 4′-Nitro-3′-[(phenylmethyl)amino]-α-(trifluoromethyl)[1,1′-biphenyl]-3-methanol [1]. This scaffold is chemically distinct from other prominent classes of amyloid aggregation inhibitors, such as polyphenolic compounds (e.g., curcumin, resveratrol), benzofurazan derivatives (e.g., TRV-1387), or biflavonoids . The presence of the trifluoromethyl group is particularly notable, as it can significantly influence a molecule's metabolic stability and lipophilicity, potentially offering a different pharmacokinetic profile compared to analogs lacking this functional group [2].

Medicinal Chemistry Structure-Activity Relationship Chemical Scaffold

Anti-amyloid agent-1 Demonstrates Solubility Characteristics Suitable for In Vitro and Cellular Assays

According to its technical datasheet, Anti-amyloid agent-1 is soluble in DMSO at a concentration of 100 mg/mL (approximately 248.53 mM) . This high solubility in DMSO is a critical practical parameter for the preparation of concentrated stock solutions, which are essential for dose-response studies and high-throughput screening applications. While not a direct comparator against a specific molecule, this solubility profile can be contrasted with less soluble amyloid aggregation inhibitors, such as certain polyphenols, which may require more complex formulation strategies and can precipitate out of solution at higher concentrations, potentially confounding experimental results [1].

Solubility Formulation In Vitro Assay

Recommended Application Scenarios for Anti-amyloid agent-1 Based on Evidence Profile


In Vitro Studies of Aβ Aggregation Kinetics and Inhibition

Given its reported IC50 of 5.3 μM for amyloid aggregation inhibition , Anti-amyloid agent-1 is well-suited for in vitro biophysical assays (e.g., Thioflavin T fluorescence) designed to study the kinetics of Aβ fibril formation. Researchers can use this compound as a reference inhibitor to benchmark the activity of novel compounds or to investigate the fundamental mechanisms of aggregation.

Structure-Activity Relationship (SAR) Studies for Anti-Amyloid Scaffolds

The unique chemical structure of Anti-amyloid agent-1, featuring a biphenyl core with a trifluoromethyl carbinol group [1], makes it an ideal starting point for medicinal chemistry campaigns. Researchers can procure this compound to synthesize a series of analogs, exploring how modifications to the nitro, benzylamine, or trifluoromethyl groups impact potency, selectivity, and physicochemical properties [2].

Cellular Models of Amyloid Toxicity and Clearance

Due to its favorable solubility profile in DMSO (100 mg/mL) , Anti-amyloid agent-1 can be readily formulated for cellular assays. Researchers can use this compound in neuronal cell culture models (e.g., SH-SY5Y cells) to assess its ability to mitigate Aβ-induced cytotoxicity and to investigate its effects on cellular pathways involved in amyloid clearance, such as autophagy or proteasomal degradation.

Proof-of-Concept Studies in In Vivo Amyloidosis Models

While detailed in vivo data for Anti-amyloid agent-1 is not provided in the available public sources, the compound's reported in vitro potency and its origin in a patent focused on methods for treating amyloidosis [2] suggest it is a candidate for exploratory in vivo studies. Researchers may utilize this compound in transgenic mouse models of Alzheimer's disease to assess its effect on amyloid plaque burden and behavioral outcomes, serving as a foundational compound for further optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-amyloid agent-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.